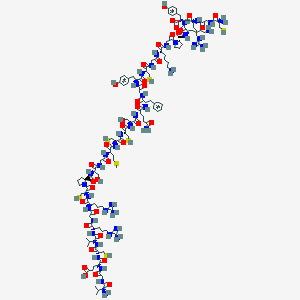![molecular formula C23H28ClN3O2 B143581 2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro- CAS No. 203395-82-8](/img/structure/B143581.png)
2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-
Overview
Description
Scientific Research Applications
Pharmaceutical Reference Standards
2-Deschloro Aripiprazole is used as a Certified Reference Material (CRM) in pharmaceutical analysis to ensure the accuracy and reliability of analytical data, particularly in the quality control and validation of antipsychotic medications .
Neurology Research
In neurology, this compound is studied for its potential effects on dopamine receptor-mediated pathways, which could be critical in minimizing side effects while maintaining antipsychotic efficacy . It’s also being investigated for preventing delirium in neurosurgical intensive care units .
Psychiatry and Mental Health
Within psychiatry, 2-Deschloro Aripiprazole is applied in the treatment of mood disorders, schizophrenia, and depression. Its unique action as a partial dopamine receptor agonist makes it a subject of interest for treating specific clinical profiles .
Protein Binding Studies
The interaction of 2-Deschloro Aripiprazole with human serum albumin (HSA) is an area of research that provides insights into the pharmacokinetics and pharmacodynamics of the drug, influencing its efficacy and safety profile .
Salt Crystallization Screening
This compound is used in computational and experimental studies to understand the crystallization behavior of aripiprazole salts, which is important for drug formulation and stability .
Clinical Trials
2-Deschloro Aripiprazole is involved in clinical trials to explore its efficacy as an antipsychotic agent with a novel mechanism of action, offering potential benefits for treatment-resistant schizophrenia .
Safety and Hazards
Mechanism of Action
Target of Action
2-Deschloro Aripiprazole, a derivative of Aripiprazole, is likely to share similar targets. Aripiprazole exhibits high affinity for dopamine D2 and D3 , and serotonin 5-HT1a and 5-HT2a receptors . It also has moderate affinity for dopamine D4, serotonin 5-HT2c and 5-HT7, alpha 1-adrenergic and histamine H1 receptors . These receptors play crucial roles in mood regulation, cognition, and behavior.
Mode of Action
Aripiprazole is a partial dopamine (D2) agonist with a high affinity for the D2 receptor but lower intrinsic activity at the D2 receptor than dopamine (DA). It is classified as a Dopamine System Stabiliser (DSS) due to its ability to modulate DA levels in key brain pathways . Depending on DA levels, it can act as either a functional antagonist or agonist . In the presence of excess DA transmission, it can reduce this transmission to lower levels, levels corresponding to its intrinsic activity. In the presence of low DA levels, it can increase DA neurotransmission again to the level of its intrinsic activity .
Biochemical Pathways
Aripiprazole affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . It also binds to human serum albumin (HSA), and the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in this binding .
Pharmacokinetics
The interaction of Aripiprazole and structurally related compounds with HSA was examined using equilibrium dialysis, circular dichroism (CD) spectroscopy, fluorescent probe displacement, and an X-ray crystallographic analysis .
Result of Action
The result of Aripiprazole’s action is a reduction in both positive and negative symptoms of disorders like schizophrenia. Aripiprazole has a lower intrinsic effect than dopamine, and therefore, partial agonism of D2 receptors in the mesolimbic pathway is postulated to reduce hyperfunctioning dopaminergic transmission. Aripiprazole’s partial agonism of D2 receptors in the mesocortical pathway increases dopaminergic activity back to normal levels .
Action Environment
The action of 2-Deschloro Aripiprazole, like Aripiprazole, is likely influenced by various environmental factors. It’s worth noting that the chloro-group linked to the phenylpiperazine ring in the Aripiprazole molecule plays a major role in the binding of these ligands to HSA, which could potentially be influenced by environmental factors .
properties
IUPAC Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUSQIOAKPGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441933 | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deschloro Aripiprazole | |
CAS RN |
203395-82-8 | |
| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deschloro aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESCHLORO ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)




